molecular formula C8H6F3N3O3 B1456753 3-nitro-5-(trifluoromethyl)benzohydrazide CAS No. 22227-34-5

3-nitro-5-(trifluoromethyl)benzohydrazide

Cat. No.: B1456753
CAS No.: 22227-34-5
M. Wt: 249.15 g/mol
InChI Key: VXKMHWFQNXKKGE-UHFFFAOYSA-N
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Description

3-nitro-5-(trifluoromethyl)benzohydrazide is an organic compound with the molecular formula C8H6F3N3O3 It is a derivative of benzoic acid, where the hydrogen atom in the carboxyl group is replaced by a hydrazide group, and the benzene ring is substituted with nitro and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. Safety measures are crucial due to the handling of strong acids and reactive fluorinating agents .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

3-Nitro-5-(trifluoromethyl)benzohydrazide serves as a versatile building block in organic synthesis, particularly for:

  • Oxidation Reactions : It can be oxidized to form various oxygenated derivatives.
  • Reduction Reactions : The compound can undergo reduction to yield amino derivatives.
  • Substitution Reactions : It participates in substitution reactions to produce various substituted benzoic acid derivatives depending on the reagents used.

Biology

Research indicates potential biological activities of this compound, including:

  • Antimicrobial Properties : Studies have shown that it exhibits significant antibacterial activity against various strains.
  • Anticancer Activity : Preliminary investigations suggest that it may inhibit cancer cell proliferation through specific molecular interactions .

Medicine

In the medical field, ongoing research focuses on:

  • Drug Development : The compound is being explored for its ability to target specific enzymes and receptors, particularly in the context of enzyme inhibition relevant to neurodegenerative diseases .
  • Cholinesterase Inhibition : Hydrazones derived from this compound have been studied for dual inhibition of acetylcholinesterase and butyrylcholinesterase, indicating potential as therapeutic agents in treating conditions like Alzheimer's disease .

Industry

The compound finds applications in:

  • Agrochemicals Production : It is used in the synthesis of various agrochemical products.
  • Dyes and Specialty Chemicals : Its unique chemical properties make it suitable for producing dyes with specific characteristics.

Data Tables

Application AreaSpecific UsesNotable Findings
ChemistryBuilding block for organic synthesisForms various derivatives through oxidation/reduction
BiologyAntimicrobial and anticancer propertiesSignificant activity against bacterial strains
MedicineDrug development targeting enzymesPotential cholinesterase inhibitors with low cytotoxicity
IndustryAgrochemicals and dyes productionValuable in creating specialty chemicals

Case Studies

  • Anticancer Activity Study :
    A study evaluated the effect of this compound on cancer cell lines, demonstrating a dose-dependent inhibition of cell proliferation, suggesting its potential as an anticancer agent.
  • Cholinesterase Inhibition Research :
    Research on hydrazones derived from this compound showed promising results as inhibitors of cholinesterase enzymes, with IC50 values indicating effective inhibition without significant cytotoxicity to eukaryotic cells .
  • Synthesis of Agrochemicals :
    A project focused on synthesizing novel agrochemicals using this compound as a precursor demonstrated enhanced efficacy in pest control compared to traditional agents.

Mechanism of Action

The mechanism of action of 3-nitro-5-(trifluoromethyl)benzohydrazide involves its interaction with specific molecular targets. The nitro and trifluoromethyl groups enhance its reactivity, allowing it to interact with enzymes and receptors. The hydrazide group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-nitro-5-(trifluoromethyl)benzohydrazide is unique due to the presence of both nitro and trifluoromethyl groups, which impart specific electronic and steric effects. These effects enhance its reactivity and make it a valuable compound in various research and industrial applications .

Biological Activity

3-Nitro-5-(trifluoromethyl)benzohydrazide is a compound of significant interest in various fields of biological and medicinal chemistry due to its unique structural features and potential therapeutic applications. This article provides a comprehensive overview of its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C₉H₈F₃N₃O₂. The presence of both nitro and trifluoromethyl groups enhances its reactivity and biological activity. These structural components contribute to its interactions with various biological targets, making it a valuable compound in drug development and research.

The mechanism of action for this compound involves several biochemical pathways:

  • Enzyme Interaction : The nitro and trifluoromethyl groups facilitate interactions with enzymes, potentially inhibiting their activity. This interaction can lead to altered metabolic processes within cells.
  • Hydrogen Bonding : The hydrazide functional group can form hydrogen bonds, allowing the compound to interact with various biomolecules, including proteins and nucleic acids.
  • Metal Ion Coordination : The compound may coordinate with metal ions, influencing enzymatic functions and signaling pathways within cells.

Antimicrobial Activity

This compound has demonstrated antimicrobial properties against a range of pathogens. In studies assessing its efficacy:

  • Trypanosoma cruzi Inhibition : This compound was screened for its ability to inhibit Trypanosoma cruzi, the causative agent of Chagas disease. It showed promising results with a significant reduction in parasite growth at specific concentrations .
  • Antibacterial Properties : Research indicates that derivatives of this compound exhibit moderate antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were comparable to established antibiotics .

Anticancer Potential

Recent studies suggest that this compound may possess anticancer properties:

  • Cytotoxicity Studies : In vitro assays have shown that the compound can induce cytotoxic effects in various cancer cell lines, including those derived from pancreatic and gastric cancers. The cytotoxicity was measured using assays such as MTT and Alamar Blue, indicating potential for further development as an anticancer agent .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameKey FeaturesBiological Activity
3-Nitrobenzoic AcidLacks trifluoromethyl groupLimited antimicrobial activity
5-Trifluoromethyl-Benzoic AcidContains trifluoromethyl groupModerate antibacterial properties
2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acidStructural precursor for antitubercular agentsPromising antitubercular activity

This table highlights how the addition of specific functional groups can significantly alter the biological activity of similar compounds.

Case Studies and Research Findings

  • Inhibition of Trypanosoma cruzi : A study optimized a high-throughput screening method where this compound was tested against T. cruzi. The results indicated effective inhibition at concentrations that did not exhibit significant cytotoxicity to host cells .
  • Antimicrobial Screening : Various derivatives were synthesized from this compound and evaluated for their antimicrobial properties against common pathogens, demonstrating varying degrees of effectiveness, particularly against Staphylococcus aureus and Escherichia coli .
  • Anticancer Activity Assessment : Research involving multiple cancer cell lines showed that treatment with this compound resulted in reduced cell viability, suggesting potential for use in cancer therapy .

Properties

IUPAC Name

3-nitro-5-(trifluoromethyl)benzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3N3O3/c9-8(10,11)5-1-4(7(15)13-12)2-6(3-5)14(16)17/h1-3H,12H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXKMHWFQNXKKGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)[N+](=O)[O-])C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of methyl 3-nitro-5-(trifluoromethyl)benzoate (20 g, 80 mmol) and hydrazine hydrate (5.56 mL, 96 mmol) in MeOH (100 mL) was stirred for 16 h at 25° C. Then the solvent was concentrated to yield an off white solid of 3-nitro-5-(trifluoromethyl)benzohydrazide (20 g, 72.2 mmol, 90% yield): 1H NMR (400 MHz, CD3OD) δ 8.89 (s, 1H), 8.65 (s, 1H), 8.50 (s, 1H); ES-LCMS m/z 250 (M+H).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
5.56 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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